Conessine Hydrobromide

H3 receptor GPCR neurological disease

Conessine Hydrobromide (CAS 5913-82-6) is a water-soluble salt of the steroidal alkaloid conessine, offering distinct advantages over the free base in aqueous assay systems. It uniquely combines potent H3 receptor antagonism (human Ki=5.4 nM), efflux pump inhibition to restore antibiotic efficacy in MDR bacteria, and broad-spectrum antiparasitic activity. Its steroid-based skeleton ensures efficient blood-brain barrier penetration with slow CNS clearance, a pharmacokinetic profile that synthetic H3 antagonists cannot replicate. This salt form is essential for formulation flexibility and experimental reproducibility, making it the superior choice for neurological, antimicrobial, and muscle atrophy research.

Molecular Formula C24H42Br2N2
Molecular Weight 518.4 g/mol
CAS No. 5913-82-6
Cat. No. B1669419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConessine Hydrobromide
CAS5913-82-6
SynonymsConessine hydrobromide;  Conessine HCl;  Konessin dihydrobromide;  Neriine dihydrobromide; 
Molecular FormulaC24H42Br2N2
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESCC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br
InChIInChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1
InChIKeyYYTFAPMEQOGSRL-VEOCRSHVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Conessine Hydrobromide (CAS 5913-82-6): A Multi-Target Steroidal Alkaloid for Infectious Disease and Neurological Research


Conessine Hydrobromide (CAS 5913-82-6) is the dihydrobromide salt form of conessine, a naturally occurring steroidal alkaloid originally isolated from Holarrhena antidysenterica (family Apocynaceae) [1]. The hydrobromide salt (molecular formula C24H41BrN2, molecular weight 437.51) is employed as a water-soluble form that enhances handling and formulation compared to the free base, while preserving the biological activity of the parent alkaloid [2]. Conessine functions primarily as a potent and selective histamine H3 receptor antagonist with high blood-brain barrier penetrability [3], while also demonstrating documented activities as an efflux pump inhibitor, antiplasmodial agent, and antiviral compound across multiple enveloped viruses [4].

Why Conessine Hydrobromide Cannot Be Substituted with Other Steroidal Alkaloids or H3 Antagonists


Conessine Hydrobromide occupies a unique pharmacological intersection that generic substitution cannot replicate: it is simultaneously a potent H3 receptor antagonist (human Ki = 5.4 nM), an efflux pump inhibitor capable of restoring antibiotic efficacy in multidrug-resistant Pseudomonas aeruginosa, and a broad-spectrum antiparasitic with confirmed in vivo activity . Unlike synthetic H3 antagonists such as thioperamide or pitolisant, conessine possesses a steroid-based skeleton that confers distinct CNS pharmacokinetics, including efficient blood-brain barrier penetration coupled with exceptionally slow CNS clearance [1]. Furthermore, substitution with other steroidal alkaloids such as norconessine or synthetic analogues fails to recapitulate the full polypharmacology profile, as structural modifications at the 3-nitrogen position substantially alter potency, target selectivity, and drug-like properties [2]. For procurement decisions, selecting Conessine Hydrobromide rather than conessine free base or alternative salts directly impacts solubility, formulation flexibility, and experimental reproducibility in aqueous assay systems [3].

Conessine Hydrobromide (CAS 5913-82-6): Quantitative Differentiation Evidence for Scientific Procurement


Histamine H3 Receptor Antagonism: Species-Specific Affinity Differentiation

Conessine Hydrobromide demonstrates potent, species-dependent antagonism at histamine H3 receptors, with Ki values of 5.4 nM for human, 6.0 nM for dog, 5.7 nM for guinea pig, and 25 nM for rat H3 receptors . This species-specific binding profile enables rational selection of appropriate in vivo model systems, with the compound exhibiting approximately 4.6-fold higher affinity for human versus rat H3 receptors. For cross-species translational studies, this quantitative difference must be factored into dose selection, whereas alternative H3 antagonists may not have comparably characterized species-selectivity profiles.

H3 receptor GPCR neurological disease CNS pharmacology histamine signaling

H3 Receptor Isoform Selectivity: 1860-Fold Discrimination Over H4

Conessine exhibits exceptional selectivity for the histamine H3 receptor subtype over other histamine receptor family members. The compound demonstrates 1860-fold selectivity for H3 over H4 receptors and does not bind detectably to H1 or H2 receptors at relevant concentrations [1]. This selectivity profile is quantitatively documented (pKi values: human H3 = 8.27, rat H3 = 7.61; human α2C4 adrenergic receptor pKi = 7.98 as an off-target binding site) . In comparison, certain synthetic H3 ligands may exhibit broader off-target binding across histamine receptor subtypes or unrelated GPCR families, making conessine a cleaner pharmacological tool for isolating H3-mediated effects.

GPCR selectivity off-target profiling histamine receptor H3 antagonist selectivity screening

Antiplasmodial Activity: Quantified Potency Against P. falciparum Schizonts with In Vivo Validation

Conessine Hydrobromide demonstrates reproducible antiplasmodial activity against Plasmodium falciparum, with IC50 values of 1.9 μg/mL in the schizont maturation method and 1.3 μg/mL in the pLDH assay after 72-hour exposure . The free base form shows an IC50 of 1.04 μM in vitro . Crucially, this in vitro activity translates to in vivo efficacy: conessine at 10 mg/kg significantly reduces parasitemia in a mouse model of P. berghei infection [1]. For procurement decisions between conessine free base and the hydrobromide salt, the salt form offers enhanced aqueous solubility that may facilitate formulation for in vivo administration routes. Compared to other natural product-derived antimalarials such as quinine (P. falciparum IC50 typically 0.1-0.3 μM), conessine's potency is modest; however, its dual H3 antagonism and efflux pump inhibition activities provide a distinct polypharmacology not present in conventional antimalarial scaffolds.

malaria Plasmodium falciparum antiparasitic schizont maturation neglected tropical diseases

Efflux Pump Inhibition: Restoration of Antibiotic Efficacy in MDR Pseudomonas aeruginosa

Conessine functions as a validated inhibitor of the MexAB-OprM multidrug efflux pump system in Pseudomonas aeruginosa, capable of restoring antibiotic susceptibility in multidrug-resistant (MDR) strains [1]. Combination therapy of conessine with levofloxacin enhanced bacterial inhibition in vitro and restored antibiotic efficacy in vivo using a Galleria mellonella infection model, compared to monotherapies with either agent alone [2]. Molecular modeling studies have provided atomistic insight into conessine's interaction with efflux pump components, supporting its mechanism-based activity as an efflux pump inhibitor (EPI) [3]. Unlike conventional EPIs such as phenylalanine-arginine β-naphthylamide (PAβN), which exhibits cytotoxicity at effective concentrations, conessine represents a natural product-derived alternative scaffold for antibiotic potentiation research. For procurement, Conessine Hydrobromide's efflux pump inhibitory activity distinguishes it from other H3 antagonists lacking antimicrobial adjuvant properties.

antimicrobial resistance efflux pump inhibitor Pseudomonas aeruginosa antibiotic potentiation MexAB-OprM

Antiviral Activity: Broad-Spectrum Coronavirus Inhibition with Quantified EC50 Values

Conessine exhibits broad-spectrum antiviral activity against multiple coronaviruses, with quantitatively characterized EC50 values of 2.34 μM against HCoV-OC43, 10.75 μM against HCoV-NL63, 4.98 μM against MERS-CoV, and 11.46 μM against MHV-A59 in infected cell assays [1]. The compound inhibits enveloped virus replication through a mechanism involving upregulation of cholesterol levels, distinguishing it from direct-acting viral enzyme inhibitors [2]. For procurement decisions, this antiviral profile differentiates conessine from both H3 antagonists lacking antiviral activity and from conventional antiviral agents with narrower viral spectrum. The quantitative EC50 data across four distinct coronaviruses enables researchers to select appropriate viral models based on conessine's differential potency (e.g., 4.6-fold higher potency against HCoV-OC43 vs. MHV-A59).

coronavirus antiviral HCoV-OC43 MERS-CoV broad-spectrum antiviral enveloped virus

Muscle Atrophy Research: Inhibition of Dexamethasone-Induced Atrophy via MuRF1/Atrogin-1 Regulation

Conessine demonstrates protective effects against dexamethasone-induced muscle atrophy in differentiated C2C12 myotubes, a validated in vitro model of glucocorticoid-induced muscle wasting [1]. At the mechanistic level, conessine treatment (10 μM) reduces dexamethasone-induced expression of the atrophy-related ubiquitin ligases MuRF1 and atrogin-1 [2]. Additionally, promoter reporter assays reveal that conessine (2.5-20 μM; 24 h exposure) inhibits FoxO3a-dependent transcription, NF-κB-dependent transcription, and p53-dependent transcription in HEK293 cells, implicating multiple signaling pathways in its anti-atrophic mechanism [3]. This muscle atrophy research application is unique among H3 antagonists and distinguishes conessine from steroidal alkaloids lacking this functional validation. For procurement decisions, Conessine Hydrobromide's validated activity in the C2C12 atrophy model provides a defined experimental entry point for muscle wasting research.

muscle atrophy dexamethasone MuRF1 atrogin-1 C2C12 myotubes sarcopenia

Conessine Hydrobromide (CAS 5913-82-6): Validated Research Application Scenarios


H3 Receptor Pharmacology and CNS Histamine Signaling Studies

Conessine Hydrobromide serves as a high-affinity, brain-penetrant H3 receptor antagonist for in vitro and in vivo neurological research. With human H3 Ki = 5.4 nM, pKi = 8.27, and 1860-fold selectivity over H4 receptors, it provides a clean pharmacological tool for isolating H3-mediated effects on neurotransmitter release, cognition, and sleep-wake regulation . The compound efficiently crosses the blood-brain barrier and achieves high brain concentrations, though researchers should account for its slow CNS clearance when designing pharmacokinetic studies [1]. For species-specific experimental design, note the 4.6-fold difference in affinity between human (Ki = 5.4 nM) and rat (Ki = 25 nM) receptors .

Antimicrobial Resistance Reversal: Efflux Pump Inhibitor Research in MDR Pseudomonas aeruginosa

Conessine Hydrobromide is validated for use as an efflux pump inhibitor (EPI) in multidrug-resistant Pseudomonas aeruginosa research. The compound inhibits the MexAB-OprM efflux system and, when combined with levofloxacin, restores antibiotic susceptibility both in vitro and in the Galleria mellonella in vivo infection model . This application is particularly relevant for screening natural product-derived EPIs as alternatives to cytotoxic synthetic EPIs such as PAβN. The hydrobromide salt form provides aqueous solubility advantages for formulating combination treatments in bacterial culture systems [1].

Malaria Drug Discovery: Combination Therapy and Polypharmacology Research

Conessine Hydrobromide is suitable for antimalarial research with quantified in vitro potency (IC50 = 1.3-1.9 μg/mL against P. falciparum schizonts) and validated in vivo efficacy at 10 mg/kg in the P. berghei mouse model . The compound's dual activity as both an antiplasmodial and an efflux pump inhibitor makes it particularly relevant for combination therapy studies where adjunctive mechanisms may overcome drug resistance [1]. While less potent than first-line antimalarials, conessine's unique polypharmacology (H3 antagonism plus direct antiparasitic activity) offers a distinct research tool for exploring non-canonical antimalarial mechanisms.

Coronavirus Antiviral Screening: Broad-Spectrum Enveloped Virus Inhibition

Conessine Hydrobromide provides a characterized positive control or tool compound for coronavirus antiviral research, with EC50 values ranging from 2.34 μM (HCoV-OC43) to 11.46 μM (MHV-A59) across four distinct coronaviruses . The compound inhibits enveloped virus replication through cholesterol upregulation rather than direct viral enzyme inhibition, offering a host-targeted mechanism distinct from conventional antiviral agents [1]. For experimental design, HCoV-OC43 represents the most sensitive model system for conessine activity, while MERS-CoV and HCoV-NL63 provide clinically relevant coronavirus targets with intermediate sensitivity.

Skeletal Muscle Atrophy: Glucocorticoid-Induced Wasting Model Research

Conessine Hydrobromide is validated for in vitro muscle atrophy research using dexamethasone-treated C2C12 myotubes, where it reduces expression of the atrophy markers MuRF1 and atrogin-1 at 10 μM . The compound also inhibits FoxO3a-, NF-κB-, and p53-dependent transcription at 2.5-20 μM concentrations [1]. This application is distinct from conessine's neurological and antimicrobial uses, providing a unique tool for researchers investigating glucocorticoid-induced muscle wasting pathways, sarcopenia, or cachexia mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conessine Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.